6-Methylpyrazine-2-carboxylic acid chemical properties
6-Methylpyrazine-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-Methylpyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 6-Methylpyrazine-2-carboxylic acid (CAS No: 5521-61-9), a key intermediate in organic and pharmaceutical synthesis. This guide includes quantitative data, detailed experimental protocols, and a workflow visualization to support research and development activities.
Core Chemical Properties
6-Methylpyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group and a carboxylic acid group.[1] Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]
Physicochemical Data
The key quantitative properties of 6-Methylpyrazine-2-carboxylic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 5521-61-9 | [1][2][3][4] |
| Molecular Formula | C₆H₆N₂O₂ | [1][3][5][6][7] |
| Molecular Weight | 138.12 g/mol | [1][2][3][5][6][7] |
| IUPAC Name | 6-methylpyrazine-2-carboxylic acid | [1] |
| Synonyms | 6-methylpyrazinoic acid, 2-Carboxy-6-methylpyrazine | [2][3][7] |
| Melting Point | 138-140 °C | [2][5] |
| Boiling Point | 302.8 ± 37.0 °C (Predicted at 760 mmHg) | [2][5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| pKa | 3.10 ± 0.10 (Predicted) | [2] |
| Flash Point | 136.9 ± 26.5 °C | [5] |
| Physical Form | Solid | |
| Purity | >98% (by HPLC) | [7] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [2][7] |
Synthesis and Experimental Protocols
6-Methylpyrazine-2-carboxylic acid is primarily used as an organic synthesis and pharmaceutical intermediate.[2] A common method for its preparation involves the oxidation of 2,6-Dimethylpyrazine.[2][5]
Experimental Protocol: Oxidation of 2,6-Dimethylpyrazine
This protocol outlines the synthesis of 6-Methylpyrazine-2-carboxylic acid from 2,6-Dimethylpyrazine using potassium permanganate (KMnO₄) as the oxidizing agent.[2][5]
Materials:
-
2,6-Dimethylpyrazine (500mg, 4.60 mmol)
-
Potassium permanganate (KMnO₄)
-
Deionized Water (H₂O)
-
5M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 2,6-Dimethylpyrazine (500mg, 4.60 mmol) in 10 ml of water in a suitable reaction vessel.
-
Heating: Heat the solution to 70 °C.
-
Oxidation: Prepare a solution of KMnO₄ in 25 ml of water. Add this solution dropwise to the heated 2,6-Dimethylpyrazine solution.
-
Reaction: Stir and continue heating the mixture overnight.
-
Filtration: After cooling to room temperature, filter the manganese dioxide (MnO₂) precipitate and wash it several times with water.
-
Acidification: Acidify the collected filtrate with a 5M HCl solution to a pH of 1.5.
-
Extraction: Extract the acidified solution with ethyl acetate (3 x 50 ml).
-
Drying and Evaporation: Dry the combined organic extracts over magnesium sulfate, filter, and evaporate the solvent to yield the final product, 6-Methylpyrazine-2-carboxylic acid.[2][5]
-
Analysis: The product can be confirmed by mass spectrometry; MS (ES+) m/e 139 [M+H]⁺.[2][5]
Applications in Drug Development
While not typically a final active pharmaceutical ingredient (API), 6-Methylpyrazine-2-carboxylic acid serves as a critical precursor for synthesizing compounds with therapeutic potential. Its structure is a key component in developing molecules targeting infectious diseases and oncology.
Synthetic Workflow Visualization
The following diagram illustrates the role of 6-Methylpyrazine-2-carboxylic acid as a foundational intermediate in the synthesis of biologically active compounds. It can be used to synthesize compounds that are active against M. tuberculosis H37Rv and compounds useful for the inhibition of tumor cell invasion and metastasis.[2]
Caption: Synthetic pathway from 2,6-Dimethylpyrazine to bioactive compounds.
Reactivity and Stability
-
Stability: The product is considered stable, and hazardous polymerization will not occur under normal conditions.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: For long-term stability, it should be stored in its original, securely sealed container at 2-8°C.[2][7]
Safety and Handling
6-Methylpyrazine-2-carboxylic acid is classified with the following GHS hazard statements:
Precautionary Measures:
-
P280: Wear protective gloves, eye protection, and face protection.[1][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area, should be strictly followed when handling this compound.[8]
References
- 1. 6-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | CID 470897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. scbt.com [scbt.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. echemi.com [echemi.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
